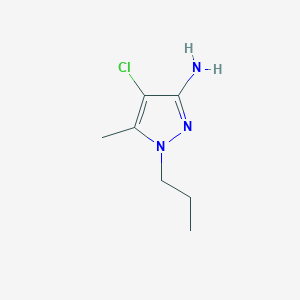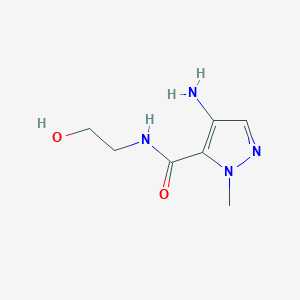
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C12H27NOSi. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propionaldehyde: Similar in structure but with an aldehyde group instead of an amine.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group and is used in synthetic glycobiology.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides a balance of reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H27NOSi |
|---|---|
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3 |
Clave InChI |
UCCUEKPBIXIODS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)



![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)




